Amino-(2,3,6-trichloro-phenyl)-acetic acid
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Overview
Description
Amino-(2,3,6-trichloro-phenyl)-acetic acid is an organic compound characterized by the presence of an amino group attached to a phenyl ring substituted with three chlorine atoms at positions 2, 3, and 6, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-(2,3,6-trichloro-phenyl)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3,6-trichlorophenylacetonitrile.
Hydrolysis: The nitrile group is hydrolyzed to form the corresponding carboxylic acid.
Amination: The carboxylic acid is then subjected to amination to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Amino-(2,3,6-trichloro-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenylacetic acids.
Scientific Research Applications
Amino-(2,3,6-trichloro-phenyl)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Amino-(2,3,6-trichloro-phenyl)-acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring and chlorine atoms contribute to its hydrophobic interactions. These interactions can affect enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3,6-Trichlorophenylacetonitrile
- 2,3,6-Trichlorobenzeneacetonitrile
Uniqueness
Amino-(2,3,6-trichloro-phenyl)-acetic acid is unique due to the presence of both an amino group and a carboxylic acid moiety, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality distinguishes it from other similar compounds that may lack one of these functional groups.
Properties
IUPAC Name |
2-amino-2-(2,3,6-trichlorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO2/c9-3-1-2-4(10)6(11)5(3)7(12)8(13)14/h1-2,7H,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBKYCLUFBNFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(C(=O)O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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